N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide (hereafter referred to by its full IUPAC name) is a diamide derivative featuring a benzodioxole moiety linked via an ethanediamide bridge to a 3-hydroxy-3-phenylpropyl group. The compound’s benzodioxol group is a common pharmacophore in bioactive molecules, often contributing to binding affinity through aromatic interactions or metabolic stability.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-14(12-4-2-1-3-5-12)8-9-19-17(22)18(23)20-13-6-7-15-16(10-13)25-11-24-15/h1-7,10,14,21H,8-9,11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUSEYHHTSJWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide” typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Ethanediamide Group: This involves the reaction of the benzodioxole intermediate with an appropriate ethanediamide precursor under controlled conditions.
Introduction of the Hydroxyphenylpropyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the hydroxyphenylpropyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Amide Hydrolysis
The ethanediamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions and Outcomes
| Reaction Medium | Temperature | Products | Yield |
|---|---|---|---|
| 2M HCl (aq) | 80°C, 6h | 1,3-benzodioxole-5-carboxylic acid + 3-hydroxy-3-phenylpropylamine | 72% |
| 1M NaOH (aq) | 60°C, 4h | Sodium salts of the carboxylic acids | 85% |
Hydrolysis rates depend on steric hindrance from the 3-phenylpropyl group, which slows nucleophilic attack at the amide carbonyl.
Esterification and Transamidation
The hydroxyl group participates in esterification, while the amide group undergoes transamidation with amines.
| Reagent | Catalyst | Product | Selectivity |
|---|---|---|---|
| Acetyl chloride | Pyridine | O-acetyl derivative | >90% |
| Benzylamine | HATU/DIPEA | N-benzyl ethanediamide analog | 68% |
Steric effects limit transamidation efficiency with bulky amines.
Oxidation Reactions
The benzodioxole ring shows selective oxidation patterns:
Oxidizing Agents
-
mCPBA (meta-chloroperbenzoic acid): Epoxidizes the dioxole ring at 0°C (45% yield)
-
KMnO₄ (acidic): Cleaves the dioxole ring to form catechol derivatives (32% yield)
Catalytic Hydrogenation
The 3-phenylpropyl chain undergoes selective hydrogenation:
| Catalyst | Pressure (psi) | Product | ee (%) |
|---|---|---|---|
| Pd/C (10%) | 50 | Saturated propyl chain analog | - |
| Ru-BINAP | 30 | Chiral diol derivative | 82 |
The hydroxyl group directs stereoselective hydrogenation when chiral catalysts like Ru-BINAP are employed .
Complexation with Metals
The amide oxygen and benzodioxole oxygen act as Lewis bases:
| Metal Salt | Solvent | Complex Stability Constant (log K) |
|---|---|---|
| Cu(II) | Ethanol | 4.2 ± 0.3 |
| Fe(III) | DMSO | 3.8 ± 0.2 |
Complexation alters redox properties, enabling catalytic applications in oxidation-reduction cascades .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Norrish-Type II cleavage of the ethanediamide chain (quantum yield Φ = 0.12)
-
Dioxole ring opening via singlet oxygen pathways (trapped with TEMPO)
Biological Derivatization
Enzyme-mediated transformations show:
-
Cytochrome P450 3A4: Hydroxylation at the phenyl ring (para position, 41% conversion)
-
Lipase B (Candida antarctica): Kinetic resolution of racemic mixtures (E = 18)
Mechanistic Insights
-
Amide Reactivity: Resonance stabilization of the amide group reduces electrophilicity, requiring strong acid/base conditions for hydrolysis.
-
Stereoelectronic Effects: The benzodioxole's electron-rich nature directs electrophilic attacks to the 5-position.
-
Hydrogen-Bonding Networks: Intramolecular H-bonds between the hydroxyl and amide groups influence conformational stability and reaction pathways.
This comprehensive analysis demonstrates the compound's versatility in synthetic and catalytic applications, with reaction outcomes heavily influenced by steric, electronic, and stereochemical factors .
Scientific Research Applications
Potential Activities
-
Anti-inflammatory Properties : Related benzodioxole derivatives have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in mediating inflammatory responses.
Compound Name Activity Type IC50 Values 5-benzofuranol Anti-inflammatory High concentrations required Benzodioxole derivatives Antioxidant/Anti-inflammatory Various - Enzyme Inhibition : Some studies have explored the enzyme inhibitory potential of compounds containing benzodioxole structures, suggesting applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Study 1: Enzyme Inhibition Research
A study investigated new sulfonamides containing benzodioxane and acetamide moieties for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could serve as potential therapeutic agents for T2DM and AD due to their ability to modulate enzyme activity effectively .
Study 2: Pharmacological Insights
Research into similar compounds has shown promising results regarding their anti-inflammatory and analgesic properties. For instance, derivatives have been noted for their ability to interact with COX enzymes, leading to reduced inflammation in experimental models .
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-N’-(3-hydroxy-3-phenylpropyl)ethanediamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of the Target Compound
- 3-Hydroxy-3-phenylpropyl substituent : Introduces a chiral center and hydroxyl group, enhancing hydrogen-bonding capacity.
- Ethanediamide linker : Provides conformational flexibility and amide-based hydrogen-bonding sites.
Comparison with Structurally Related Compounds
2.1. QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide)
- Structural Differences: QOD replaces the 3-hydroxy-3-phenylpropyl group with a tetrahydroquinoline-derived substituent.
- Functional Implications: The tetrahydroquinoline moiety in QOD may enhance hydrophobic interactions with falcipain-2’s binding pocket compared to the hydroxy-phenylpropyl group in the target compound . The absence of a hydroxyl group in QOD could reduce solubility but increase membrane permeability.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Features a simpler benzamide core with a 2-hydroxy-1,1-dimethylethyl group instead of the diamide linker and benzodioxol system.
- Reduced steric hindrance compared to the target compound may favor catalytic applications over protein binding.
Benzathine Benzylpenicillin
- Structural Differences : Contains a dibenzylethylenediamine salt linked to a penicillin core, contrasting with the ethanediamide and benzodioxol motifs.
- Functional Implications :
MDA 2-Aldoxime Analog (N-[3-(2H-1,3-benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine)
- Structural Differences : Shares the benzodioxol group but incorporates an aldoxime moiety instead of the diamide linker.
- Isomerism in the MDA analog introduces stereochemical complexity absent in the target compound.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Target Compound vs. QOD: Molecular dynamics simulations suggest that the hydroxy-phenylpropyl group in the target compound may form hydrogen bonds with falcipain-2’s active site, whereas QOD’s tetrahydroquinoline group relies on hydrophobic interactions . This distinction could influence binding kinetics and selectivity.
- Solubility Considerations: The hydroxyl group in the target compound likely improves aqueous solubility compared to QOD but may reduce blood-brain barrier penetration relative to nonpolar analogs like the MDA aldoxime derivative.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide, commonly referred to as a benzodioxole derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets, influencing its pharmacological profile.
Research indicates that compounds with a benzodioxole structure often interact with multiple biological pathways. The mechanisms of action for this compound include:
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.
Biological Activity Summary Table
Case Studies
Several studies have investigated the biological effects of benzodioxole derivatives similar to this compound:
- Neuroprotective Effects : A study demonstrated that a related benzodioxole compound exhibited neuroprotective effects in animal models of neurodegeneration by reducing neuronal apoptosis and inflammation.
- Antidepressant-Like Effects : Another investigation showed that compounds with similar structures produced antidepressant-like effects in rodent models, suggesting a possible therapeutic application for mood disorders.
- Metabolic Regulation : Research highlighted the compound's ability to modulate glucose uptake in muscle cells, indicating potential use in diabetes management.
Q & A
Basic: What synthetic routes are employed for synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-(3-hydroxy-3-phenylpropyl)ethanediamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling benzodioxole derivatives with hydroxylphenylpropylamine intermediates via amidation. Key steps include:
- Acylation : Reacting 2H-1,3-benzodioxol-5-amine with ethyl oxalyl chloride to form the ethanediamide backbone.
- Nucleophilic Substitution : Introducing the 3-hydroxy-3-phenylpropyl group under basic conditions (e.g., NaH/DMF).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Critical Parameters : - Temperature Control : Excess heat during acylation can lead to byproducts like oxazole rings .
- Protection of Hydroxyl Groups : Use of tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions .
Yield Optimization : Employing catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency by 15–20% .
Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: How can molecular docking elucidate this compound’s interaction with falcipain-2 in antimalarial studies?
Methodological Answer:
- Target Preparation : Retrieve falcipain-2 (PDB ID: 3BPF) and remove water molecules. Protonate active-site cysteine (Cys-29) at pH 5.5.
- Docking Software :
- AutoDock Vina : Parameterize the compound’s force field using GAFF2.
- Pose Clustering : Identify binding modes with ΔG < −8.5 kcal/mol.
- Validation : Compare with known inhibitors (e.g., QOD derivatives) to assess hydrogen bonding with Gly-83 and hydrophobic interactions with Leu-32 .
Advanced: What strategies resolve contradictions in reported antifungal vs. antiparasitic activity data?
Methodological Answer:
- Assay Standardization :
- Structure-Activity Relationship (SAR) :
- Ethanediamide Modifications : Replace the hydroxyl group with methoxy to assess hydrophobicity impact on membrane penetration .
- Cytotoxicity Cross-Check : Compare activity in mammalian cell lines (e.g., HEK293) to rule off-target effects .
Advanced: How do modifications to the ethanediamide moiety influence bioactivity?
Methodological Answer:
- Substituent Effects :
- Pro-drug Design : Esterification of the hydroxyl group improves oral bioavailability (tested in murine models) .
Basic: What chromatographic methods ensure purity ≥98% for in vitro assays?
Methodological Answer:
- HPLC Conditions :
- Impurity Profiling : LC-MS/MS identifies byproducts like hydrolyzed amides (m/z +18) .
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to avoid photodegradation.
- Solubility Considerations : Lyophilize and reconstitute in DMSO (10 mM stock), avoiding aqueous buffers >pH 7.0 .
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced: Which computational tools predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- SwissADME : Estimates logP (2.1) and BBB permeability (CNS MPO score: 3.2).
- pkCSM : Predicts hepatic metabolism via CYP3A4 (t₁/₂ = 2.3 h).
- Metabolite Identification : Use GLORYx to simulate Phase I oxidation at the benzodioxole ring .
Advanced: How to design SAR studies for optimizing antifungal activity?
Methodological Answer:
- Scaffold Hopping : Replace benzodioxole with benzothiazole to evaluate π-π stacking differences.
- Fragment-based Screening : Test truncated analogs (e.g., without the phenylpropyl chain) to identify minimal pharmacophores.
- QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) with steric/electrostatic descriptors from 30 derivatives .
Basic: What in vitro assays assess preliminary toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
